Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid” is a chemical compound with the CAS Number: 2418711-37-0 . It has a molecular weight of 150.18 .
Synthesis Analysis
The synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been reported using a one-pot procedure starting from terminal aryl alkynes and catalysed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Scientific Research Applications
Synthesis of Tetraaryl-substituted Bicyclo[4.2.0]octa-1,5,7-trienes
This compound serves as a precursor in the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes . The process involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium(I) complex. This synthesis is significant for creating complex molecules with potential applications in material science and pharmaceuticals.
Tandem Catalysis
Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid is used in tandem catalysis, where it undergoes transformations using a single or multiple catalyst precursors . This method is efficient for orchestrating functionally distinct transformations, reducing waste, and saving time in chemical synthesis.
Material Science Research
The compound’s unique structure, consisting of two fused cyclobutane rings and one cyclohexene ring, makes it valuable in material science research. It can be used to study the properties of new materials and their potential applications in various industries.
Chemical Synthesis
In chemical synthesis, this bicyclic compound is utilized for its reactivity in forming new bonds and structures . It’s particularly useful in the development of new synthetic methods and the creation of novel organic compounds.
Analytical Chemistry
Due to its distinct chemical structure, Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid can serve as a standard or reference compound in analytical chemistry . It helps in the calibration of instruments and validation of analytical methods.
Computational Chemistry
The compound is also relevant in computational chemistry, where it’s used in theoretical studies and simulations to understand its behavior and reaction mechanisms . This aids in predicting the outcomes of chemical reactions and designing new molecules.
Safety And Hazards
properties
IUPAC Name |
bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-2,5-7H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPIWZKYVQLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.